

Application Notes and Protocols: Long-Term Oral Gavage of AVE3085 in Rats

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Compound of Interest

Compound Name: AVE3085

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the long-term oral administration of **AVE3085** to rats, based on established experimental models. The information herein is intended to guide researchers in designing and executing studies to evaluate the chronic effects of this eNOS enhancer.

Introduction

AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.^{[1][2]} It has been investigated for its potential therapeutic benefits in cardiovascular diseases, particularly hypertension, by improving endothelial function.^{[1][2][3]} These protocols are based on studies demonstrating the efficacy of **AVE3085** in spontaneously hypertensive rats (SHRs), a common model for essential hypertension.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a representative long-term study involving oral gavage of **AVE3085** in Spontaneously Hypertensive Rats (SHRs).

Table 1: Effect of 4-Week **AVE3085** Treatment on Systolic Blood Pressure in SHRs

Treatment Group	Dose	Duration	Mean Systolic Blood Pressure (mmHg ± SEM)
SHR + Vehicle	-	4 weeks	170.0 ± 4.0
SHR + AVE3085	10 mg/kg/day	4 weeks	151.8 ± 1.8
WKY + Vehicle	-	4 weeks	121.5 ± 4.2
WKY + AVE3085	10 mg/kg/day	4 weeks	114.8 ± 2.3
WKY (Wistar-Kyoto) rats are the normotensive control strain for SHRs. Data sourced from studies by Yang et al.[3]			

Table 2: Effects of 4-Week **AVE3085** Treatment on Aortic Vascular Function and Protein Expression in SHRs

Parameter	SHR + Vehicle	SHR + AVE3085	Key Finding
Endothelium-dependent relaxation (ACh-induced)	Impaired	Significantly improved	AVE3085 restores endothelial function.[2][3]
eNOS protein expression in aorta	-	Up-regulated	Enhanced eNOS availability.[2][3]
eNOS mRNA expression in aorta	-	Up-regulated	Increased eNOS transcription.[2][3]
eNOS phosphorylation in aorta	-	Enhanced	Increased eNOS activity.[2][3]
Nitrotyrosine formation in aorta	Increased	Reduced	Decreased oxidative stress.[1][3]
Data is qualitative as presented in the source, highlighting the directional change.[3]			

Experimental Protocols

This section details the methodology for a 4-week oral gavage study in rats.

3.1. Animal Model

- Species: Rat
- Strain: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) as a normotensive control.
- Age: Adult, e.g., 4 months old.[3]
- Sex: Male[3]

- Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.

3.2. Materials and Reagents

- **AVE3085**
- Vehicle: 5% Methylcellulose in sterile water.[3]
- Oral gavage needles (stainless steel, ball-tipped, appropriate size for adult rats, e.g., 16-18 gauge, 2-3 inches long).
- Syringes (1-3 mL).
- Animal scale.
- Anesthesia (e.g., sodium pentobarbital for terminal procedures).[4]

3.3. Drug Preparation

- Calculate the total amount of **AVE3085** required for the study duration based on the number of animals, their average weight, the dose (10 mg/kg), and treatment frequency (once daily).
- Prepare the vehicle solution of 5% methylcellulose in sterile water.
- On each treatment day, suspend the calculated amount of **AVE3085** in the vehicle to achieve a final concentration suitable for administering a reasonable volume (e.g., 1-2 mL/kg). Ensure the suspension is homogenous before each administration.

3.4. Oral Gavage Procedure

- Animal Handling: Acclimatize the rats to handling for several days before the start of the experiment to minimize stress.
- Dosing: Administer **AVE3085** (10 mg/kg) or the equivalent volume of vehicle via oral gavage once daily.[3]
- Technique:

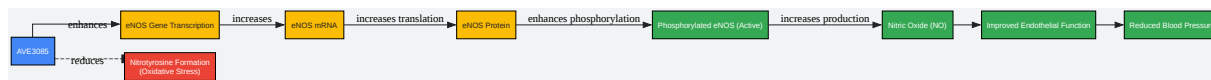
- Gently restrain the rat.
- Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).
- With the rat's head tilted upwards, gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
- Once the needle is in place, slowly administer the suspension.
- Carefully withdraw the needle and return the rat to its cage.
- Monitor the animal for any signs of distress or injury.

3.5. Experimental Timeline and Endpoints

- Duration: 4 weeks.[\[2\]](#)[\[3\]](#)
- Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[\[3\]](#)
- Terminal Procedures (at 4 weeks):
 - Anesthetize the rats.
 - Euthanize the animals and harvest tissues of interest (e.g., thoracic aorta).
 - For vascular function studies, perform isometric force measurements on isolated aortic rings.[\[2\]](#)[\[3\]](#)
 - For molecular analysis, snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent Western blotting (to measure protein expression of eNOS, phosphorylated-eNOS, nitrotyrosine) and RT-PCR (to measure eNOS mRNA).[\[2\]](#)[\[3\]](#)

Visualizations

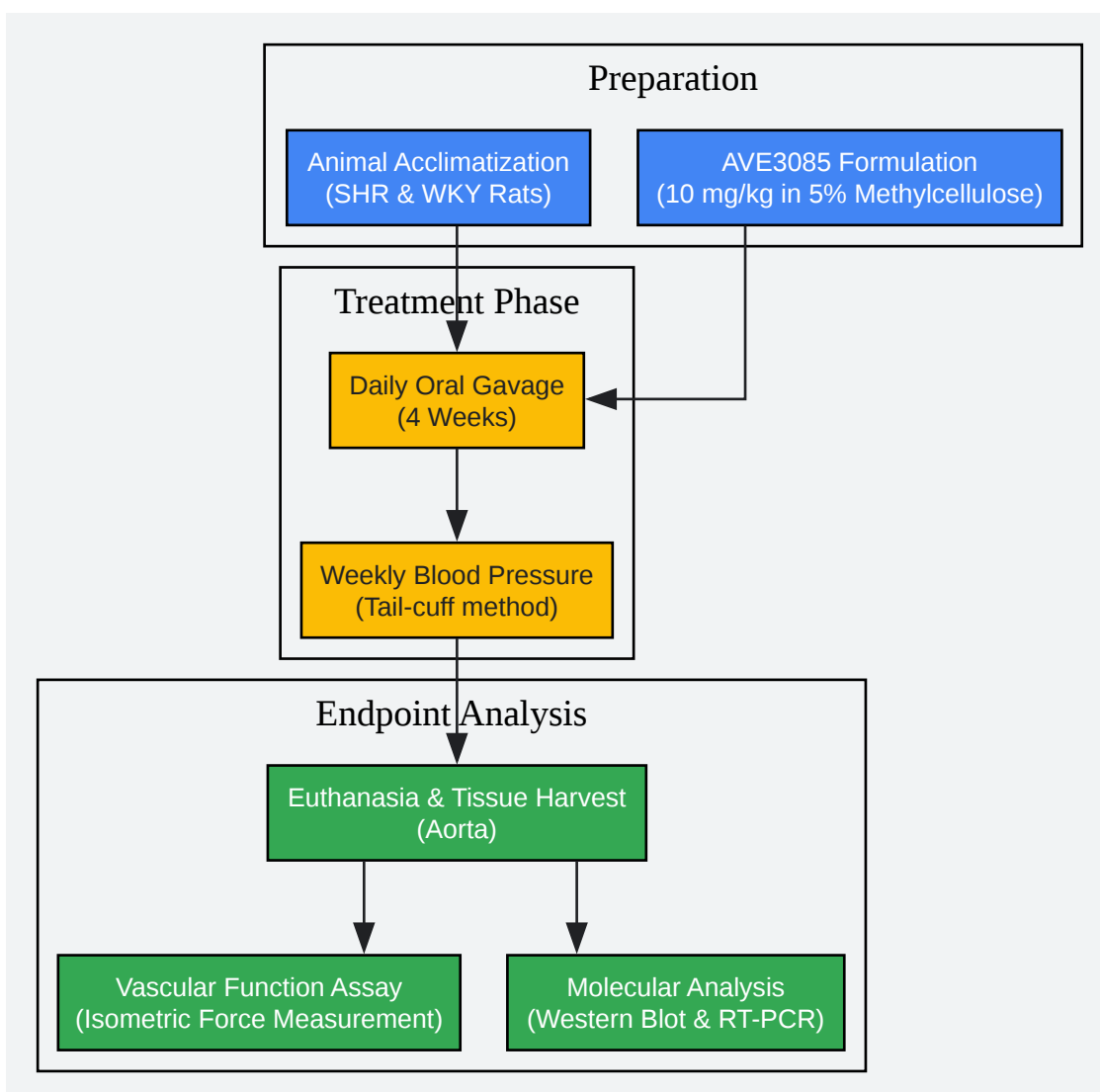
4.1. Signaling Pathway of **AVE3085**



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Caption: Signaling pathway of **AVE3085** enhancing eNOS activity.

4.2. Experimental Workflow



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Caption: Experimental workflow for long-term **AVE3085** study in rats.

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